molecular formula C10H11ClO2 B13890492 4-Methoxy-2,6-dimethylbenzoyl chloride

4-Methoxy-2,6-dimethylbenzoyl chloride

Cat. No.: B13890492
M. Wt: 198.64 g/mol
InChI Key: YKHBJCXCWQPKCM-UHFFFAOYSA-N
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Description

4-Methoxy-2,6-dimethylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoyl chloride, featuring a methoxy group at the 4-position and two methyl groups at the 2- and 6-positions on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2,6-dimethylbenzoyl chloride can be synthesized through the chlorination of 4-methoxy-2,6-dimethylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,6-dimethylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form 4-methoxy-2,6-dimethylbenzoic acid.

    Reduction: It can be reduced to 4-methoxy-2,6-dimethylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

    4-Methoxy-2,6-dimethylbenzoic Acid: Formed through hydrolysis.

    4-Methoxy-2,6-dimethylbenzyl Alcohol: Formed through reduction.

Scientific Research Applications

4-Methoxy-2,6-dimethylbenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-2,6-dimethylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets include nucleophilic sites on various molecules, and the pathways involved are primarily nucleophilic acyl substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: Lacks the methoxy and methyl groups, making it less sterically hindered and more reactive.

    4-Methoxybenzoyl Chloride: Similar but lacks the methyl groups at the 2- and 6-positions.

    2,6-Dimethylbenzoyl Chloride: Similar but lacks the methoxy group at the 4-position.

Uniqueness

4-Methoxy-2,6-dimethylbenzoyl chloride is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and steric properties. These substituents make it a valuable intermediate in the synthesis of complex organic molecules, offering specific reactivity patterns that are not observed in its simpler analogs .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

4-methoxy-2,6-dimethylbenzoyl chloride

InChI

InChI=1S/C10H11ClO2/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3

InChI Key

YKHBJCXCWQPKCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)Cl)C)OC

Origin of Product

United States

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